O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate, commonly known as trichlorfon, is an organophosphorus compound widely used as an insecticide. It is a colorless or slightly yellow oily liquid with a characteristic odor. Trichlorfon is known for its broad-spectrum insecticidal properties, effectively controlling various pests such as aphids, leafhoppers, caterpillars, and termites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the esterification of methanol with phosphorus trichloride to produce dimethyl phosphite. This intermediate then undergoes a condensation reaction with trichloroacetaldehyde to form trichlorfon . The reaction conditions typically involve:
Esterification: Methanol and phosphorus trichloride react under controlled temperature and pressure to form dimethyl phosphite.
Condensation: Dimethyl phosphite reacts with trichloroacetaldehyde in the presence of a catalyst to yield trichlorfon.
Industrial Production Methods
In industrial settings, the production of trichlorfon follows similar synthetic routes but on a larger scale. The raw materials consumed per ton of trichlorfon produced include approximately 610 kg of phosphorus trichloride, 740 kg of trichloroacetaldehyde, and 470 kg of methanol .
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous media, trichlorfon can hydrolyze to form dichlorvos, a more potent insecticide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Substitution: Trichlorfon can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in alkaline conditions, with specific base catalysis observed at pH 8.0.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Substitution: Nucleophiles such as amines or thiols can react with trichlorfon under appropriate conditions.
Major Products Formed
Dichlorvos: Formed through hydrolysis of trichlorfon, dichlorvos is a more potent biocide.
Other Derivatives: Depending on the reaction conditions, various other organophosphate derivatives can be synthesized.
Scientific Research Applications
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, trichlorfon disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests . The compound is a prodrug, which is non-enzymatically converted into dichlorvos, the active agent responsible for its insecticidal properties .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: A more potent insecticide formed from the hydrolysis of trichlorfon.
Metrifonate: Another organophosphorus compound with similar insecticidal properties.
Phosphonic Acid Derivatives: Various derivatives with different substituents on the phosphorus atom.
Uniqueness
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate is unique due to its broad-spectrum insecticidal activity and its ability to be converted into a more potent biocide, dichlorvos. This dual functionality makes it a valuable compound in pest control applications .
Properties
CAS No. |
3581-16-6 |
---|---|
Molecular Formula |
C4H8Cl3O5P |
Molecular Weight |
273.43 g/mol |
IUPAC Name |
dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphate |
InChI |
InChI=1S/C4H8Cl3O5P/c1-10-13(9,11-2)12-3(8)4(5,6)7/h3,8H,1-2H3 |
InChI Key |
ILFFDCOANQGBMI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.